molecular formula C26H35N3O3S B2985447 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine CAS No. 860789-62-4

6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

Cat. No. B2985447
CAS RN: 860789-62-4
M. Wt: 469.64
InChI Key: SCHMVCGBJZZJMO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a chemical compound with the molecular formula C26H35N3O3S . It has an average mass of 469.639 Da and a monoisotopic mass of 469.239899 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) discusses the efficient synthesis of a related compound, useful as an intermediate for pharmaceutically active compounds, indicating the compound's significance in drug synthesis and development (Bänziger, J. Cercus, W. Stampfer, & U. Sunay, 2000).
  • Synthesis of Specifically Labeled Compounds : Research by Ithakissios et al. (1974) details the synthesis of specifically labeled compounds related to 6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine, which could be crucial for tracking and studying these compounds in various contexts (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974).

Biological Activity and Applications

  • Hypertension Treatment : Chang et al. (2016) explored a novel analogue of 3-benzylquinazolin-4(3H)-ones as a drug candidate for hypertension treatment, demonstrating the potential medicinal applications of these compounds (Chang, Zeng, Du, Xu, Zuo, Chang, & Fu, 2016).
  • Inhibitors of Cholinesterases : A study by Decker (2006) identified homobivalent dimers of quinazolinimines as potent inhibitors of cholinesterases, suggesting their potential use in treating conditions like Alzheimer's disease (Decker, 2006).

Other Relevant Studies

  • Quinazoline Derivatives Synthesis : Nowak et al. (2015) discussed the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which could be relevant to the study of 6,7-dimethoxy-quinazolinimine derivatives (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).
  • Analysis of Regioisomeric Compounds : Almalki, Clark, and Deruiter (2019) conducted a study on regioisomeric N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, which could provide insights into the chemical behavior of similar quinazolinimine compounds (Almalki, Clark, & Deruiter, 2019).

properties

IUPAC Name

6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]-3-octylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3S/c1-5-6-7-8-9-10-14-29-25(27)21-16-23(31-3)24(32-4)17-22(21)28-26(29)33-18-19-12-11-13-20(15-19)30-2/h11-13,15-17,27H,5-10,14,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHMVCGBJZZJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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